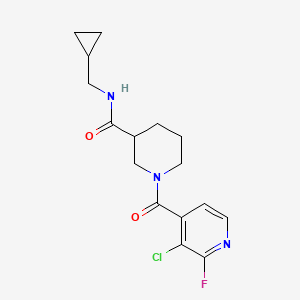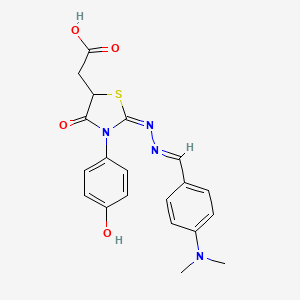![molecular formula C23H20N4O4 B2547894 N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-35-8](/img/structure/B2547894.png)
N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-acetyl pyrazoline derivatives, including compounds similar to N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, has been explored in the context of developing new fungicidal and insecticidal agents. These compounds are synthesized by introducing a beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline, which has shown a broad spectrum of biological activities . Another related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, was prepared through a coupling reaction and crystallized using a toluene and methanol mixture . The synthesis process often involves multiple steps, including the use of key intermediates such as methyl 3-methoxy-5-methylbenzoate, to attach different aryloxy groups to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using both experimental methods like XRD diffraction, FT-IR, and NMR spectroscopies, and theoretical methods including DFT calculations . The geometrical parameters obtained from these studies are in agreement with the XRD data, and the stability of the molecule has been analyzed through hyper-conjugative interactions and charge delocalization using NBO analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their biological activities. The synthesized pyrazoline derivatives have been screened for fungicidal activities against various pathogens and insecticidal activities against different pests . The presence of the beta-methoxyacrylate group is crucial for these activities, indicating that the chemical structure is reactive towards biological targets. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide also provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of techniques. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined using single-crystal X-ray diffraction, revealing that the compound crystallizes in the monoclinic space group with specific unit-cell parameters . The intramolecular and intermolecular hydrogen bonding interactions play a significant role in the stability of the crystal structure. Additionally, the first hyperpolarizability of the molecule has been calculated, suggesting potential applications in nonlinear optics . The thermal stability of the compound has been assessed using thermogravimetric analysis and differential thermal analysis .
Scientific Research Applications
Computational and Pharmacological Potential
Research on heterocyclic derivatives, including pyrazole novel derivatives, emphasizes their computational and pharmacological potential. These compounds have been studied for their inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Studies demonstrate their potential in toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions, suggesting that similar compounds could offer a broad spectrum of biological activities useful in medicinal chemistry and drug development (Faheem, 2018).
Antioxidant Activity
Compounds with pyrazole-acetamide derivatives have been synthesized and characterized, displaying significant antioxidant activity. This suggests that such compounds, through their structural configuration and interactions, may serve as effective antioxidants, potentially contributing to the development of therapies targeting oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Various pyrazoline derivatives have demonstrated promising antimicrobial and antifungal activities. This includes compounds synthesized from 4-acetamide pyrazolone, showing high biological activity against various microorganisms. Such findings suggest the potential of N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide analogs in contributing to the development of new antimicrobial agents (Aly et al., 2011).
Synthesis and Structural Analysis
Research on the synthesis of novel compounds and their structural analysis can provide valuable insights into the potential applications of N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. Studies involving crystalline structures of similar compounds contribute to understanding their molecular conformations, interactions, and potential as candidates for photonic devices, optical switches, modulators, and in pharmaceutical research (Castro et al., 2017).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15(28)17-4-3-5-18(12-17)24-22(29)14-26-10-11-27-21(23(26)30)13-20(25-27)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBZNRVZOMTAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B2547813.png)
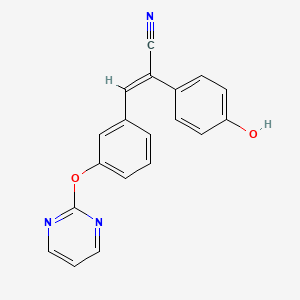
![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)

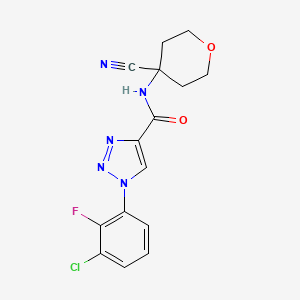

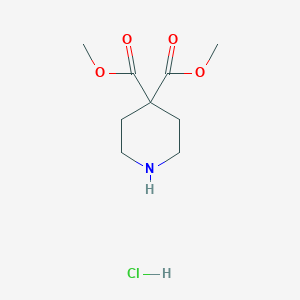
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)
